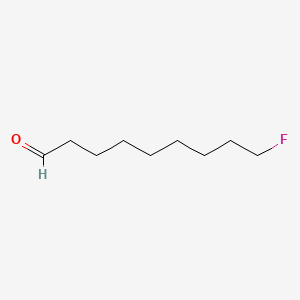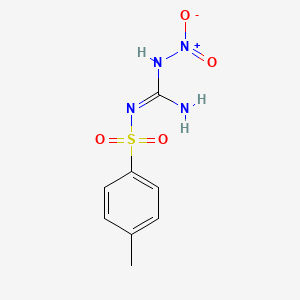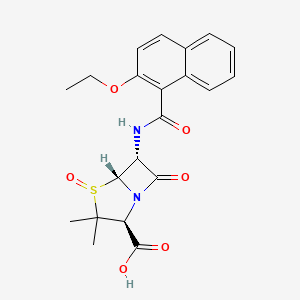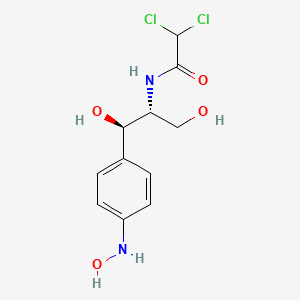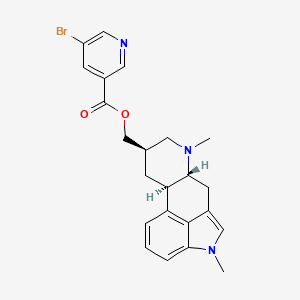
10-Demethoxy Nicergoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Demethoxy Nicergoline is a derivative of nicergoline, an ergot alkaloid used primarily for its vasodilatory properties. This compound is known for its potential therapeutic applications, particularly in treating cognitive disorders and vascular conditions .
Méthodes De Préparation
The synthesis of 10-Demethoxy Nicergoline involves several steps, starting from the basic ergoline structure. The synthetic route typically includes the esterification of ergoline-8-methanol with 5-bromo-3-pyridinecarboxylate under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often using advanced techniques like chromatography for purification .
Analyse Des Réactions Chimiques
10-Demethoxy Nicergoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenation and nitration reactions are possible, often using reagents like bromine or nitric acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Applications De Recherche Scientifique
10-Demethoxy Nicergoline has a wide range of scientific research applications:
Chemistry: Used as a reference material in analytical chemistry for method development and validation.
Biology: Studied for its effects on cellular pathways and receptor interactions.
Industry: Utilized in the development of pharmaceuticals and as a standard in quality control processes.
Mécanisme D'action
The mechanism of action of 10-Demethoxy Nicergoline involves the inhibition of postsynaptic alpha-1 adrenoceptors on vascular smooth muscle. This inhibition prevents the vasoconstrictor effects of catecholamines like epinephrine and norepinephrine, leading to peripheral vasodilation . Additionally, it improves blood flow and oxygen utilization in the brain, which is beneficial for cognitive functions .
Comparaison Avec Des Composés Similaires
10-Demethoxy Nicergoline is unique compared to other ergoline derivatives due to its specific molecular structure and pharmacological properties. Similar compounds include:
Nicergoline: The parent compound, used for similar therapeutic purposes but with different pharmacokinetic properties.
Ergotamine: Another ergot derivative, primarily used for treating migraines but associated with more severe side effects.
This compound stands out due to its improved safety profile and specific action on vascular smooth muscle, making it a valuable compound in both research and therapeutic contexts .
Propriétés
Formule moléculaire |
C23H24BrN3O2 |
|---|---|
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
[(6aR,9R,10aR)-4,7-dimethyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C23H24BrN3O2/c1-26-11-14(13-29-23(28)15-7-17(24)10-25-9-15)6-19-18-4-3-5-20-22(18)16(8-21(19)26)12-27(20)2/h3-5,7,9-10,12,14,19,21H,6,8,11,13H2,1-2H3/t14-,19-,21-/m1/s1 |
Clé InChI |
JSOSQCRIXCEVRN-YFZFPPMRSA-N |
SMILES isomérique |
CN1C[C@@H](C[C@H]2[C@H]1CC3=CN(C4=CC=CC2=C34)C)COC(=O)C5=CC(=CN=C5)Br |
SMILES canonique |
CN1CC(CC2C1CC3=CN(C4=CC=CC2=C34)C)COC(=O)C5=CC(=CN=C5)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


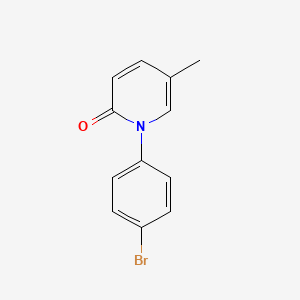


![2-Butenoic acid, 4-[[2-(dimethylamino)ethyl]amino]-4-oxo-](/img/structure/B13418438.png)

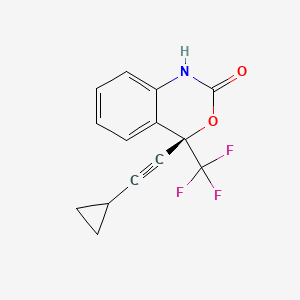

![4,4'-[(5-Nitro-1,3-phenylene)bis(carbonylimino)]bis-1,3-Benzenedisulfonic Acid Tetrasodium Salt](/img/structure/B13418452.png)
![methyl (1S,3R,4R,5R,7R,9R,11S,12S,13S)-5-(6-aminopurin-9-yl)-1,4,12,13-tetrahydroxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate](/img/structure/B13418454.png)
